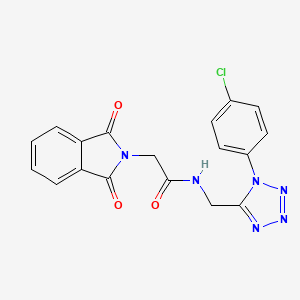
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H13ClN6O3 and its molecular weight is 396.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a tetrazole ring, a chlorophenyl group, and an isoindolinone moiety, which contribute to its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Tetrazole Ring : This is achieved by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.
- Coupling with Isoindolinone : The tetrazole is then coupled with an appropriate isoindolinone derivative in the presence of a coupling agent to form the final product.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of tetrazole have been shown to inhibit various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 47f | T47D | 27.3 |
These findings suggest that the incorporation of the tetrazole moiety enhances the biological activity against cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors involved in cancer progression. The tetrazole ring acts as a bioisostere for carboxylic acids, allowing for effective binding to enzyme active sites.
Other Biological Activities
In addition to its anticancer properties, this compound may also exhibit other biological activities:
- Antimicrobial Activity : Similar compounds have shown promise in inhibiting bacterial growth and could be explored for antibiotic development.
- Anti-inflammatory Effects : The structural features may contribute to modulating inflammatory pathways.
Study on PD-1/PD-L1 Interaction
A study highlighted the use of sulfonamide derivatives related to tetrazoles in inhibiting the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. In transgenic mouse models, these compounds demonstrated significant activity in rescuing immune responses against tumors.
Pharmacokinetic Studies
Pharmacokinetic evaluations have suggested that modifications in the isoindolinone structure can improve solubility and bioavailability, critical factors for therapeutic efficacy.
Propiedades
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6O3/c19-11-5-7-12(8-6-11)25-15(21-22-23-25)9-20-16(26)10-24-17(27)13-3-1-2-4-14(13)18(24)28/h1-8H,9-10H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAYXPNVCZLYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














